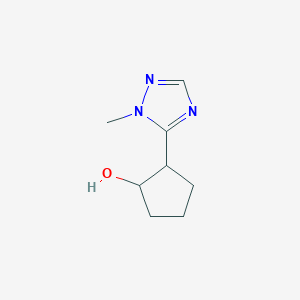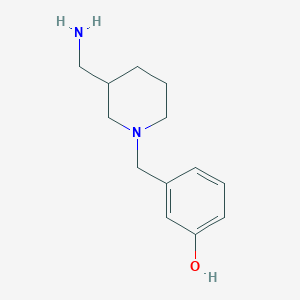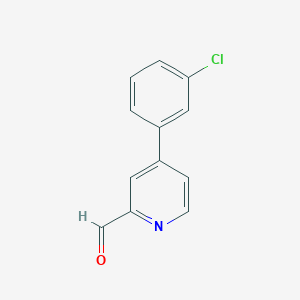
3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a chlorine and a methyl group, and a pyrazole ring substituted with a methyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as acetylene and sulfur.
Chlorination and Methylation: The thiophene ring is then chlorinated and methylated to introduce the chlorine and methyl substituents at the desired positions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling of the Rings: The thiophene and pyrazole rings are coupled together through a series of reactions involving the formation of carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chlorine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: The compound can be used in the synthesis of pesticides or herbicides.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine: This compound is unique due to the specific arrangement of its substituents and the presence of both a thiophene and a pyrazole ring.
4-{2-[(3-chloro-4-methylthiophen-2-yl)formamido]ethyl}heptanoic acid: This compound contains a similar thiophene ring but differs in the presence of additional functional groups and a longer carbon chain.
2-[(3-chloro-4-methylthiophen-2-yl)formamido]-3-hydroxybutanoic acid: This compound also contains a similar thiophene ring but has different functional groups and a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10ClN3S |
|---|---|
Molekulargewicht |
227.71 g/mol |
IUPAC-Name |
5-(3-chloro-4-methylthiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-5-4-14-9(8(5)10)6-3-7(11)13(2)12-6/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
SGRVDEYZPUPFRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1Cl)C2=NN(C(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
![5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)







![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13341997.png)
